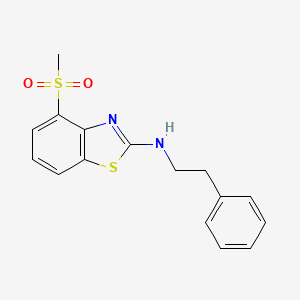![molecular formula C19H23F2N5 B12267722 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267722.png)
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine and a pyrrolidine ring. The presence of the difluorophenyl group adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a difluorobenzyl halide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the pyrimidine core and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine core, leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The difluorophenyl group enhances its binding affinity, while the piperazine and pyrrolidine rings contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the phenyl ring.
2-{4-[(2,5-Dichlorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with chlorine atoms instead of fluorine.
2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(morpholin-1-yl)pyrimidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
The unique combination of the difluorophenyl group, piperazine ring, and pyrrolidine ring in 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C19H23F2N5 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C19H23F2N5/c20-16-3-4-17(21)15(13-16)14-24-9-11-26(12-10-24)19-22-6-5-18(23-19)25-7-1-2-8-25/h3-6,13H,1-2,7-12,14H2 |
Clave InChI |
GKGGSLYFXNEQRB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=C(C=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267641.png)
![2-{[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone](/img/structure/B12267649.png)
![3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12267660.png)
acetic acid](/img/structure/B12267661.png)
![5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12267668.png)
![4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12267679.png)
![N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12267687.png)

![4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)

![5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12267709.png)
![N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267714.png)
![4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267727.png)
![6-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12267728.png)
